molecular formula C9H7F2N3S B4799998 5-(2,5-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-(2,5-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4799998
M. Wt: 227.24 g/mol
InChI Key: IQTIADNJPUOUMO-UHFFFAOYSA-N
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Description

5-(2,5-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a chemical compound characterized by the presence of a difluorophenyl group, a methyl group, and a triazole ring

Preparation Methods

The synthesis of 5-(2,5-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common synthetic route includes the reaction of 2,5-difluorophenyl isocyanate with appropriate reagents to form the desired triazole compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and safety .

Chemical Reactions Analysis

5-(2,5-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2,5-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 5-(2,5-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE include other triazole derivatives and difluorophenyl compounds. For example:

The uniqueness of this compound lies in its specific structural combination, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,5-difluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3S/c1-14-8(12-13-9(14)15)6-4-5(10)2-3-7(6)11/h2-4H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTIADNJPUOUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,5-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
5-(2,5-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
5-(2,5-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
5-(2,5-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
5-(2,5-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
5-(2,5-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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